molecular formula C9H14O5 B13177423 Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13177423
M. Wt: 202.20 g/mol
InChI Key: HXRCEDZMCSXKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 g/mol . This compound is characterized by its unique spiro structure, which includes a trioxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable diol under acidic conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to form the spiro ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro ring system, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which includes three oxygen atoms in a trioxaspiro configuration. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Structural Characteristics

The molecular formula of this compound contributes to its reactivity and interactions with biological systems. Its spirocyclic structure allows for distinctive spatial properties that influence its biological activity. The presence of the carboxylate functional group enhances its chemical reactivity, making it a candidate for various biological interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that allow for the efficient production of this compound while maintaining control over stereochemistry and functionalization. The potential derivatives of this compound may exhibit modified properties or enhanced biological activity, which is crucial for developing new therapeutic agents.

Interaction Studies

Understanding the biological implications of this compound requires interaction studies that investigate its binding affinity to various biological targets such as proteins or nucleic acids. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study these interactions quantitatively.

Potential Applications

  • Medicinal Chemistry : The unique structure of this compound suggests potential anti-inflammatory and analgesic properties. Its structural similarity to other potent compounds indicates that it may exhibit significant biological activity in preclinical studies.
  • Agrochemicals : Given its potential bioactivity against pests or diseases, derivatives of this compound may find applications as agrochemicals or pesticides.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-ethyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylateSimilar trioxaspiro structureContains an ethyl group instead of an ethoxy group
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateDioxaspiro frameworkLacks one oxygen atom compared to trioxaspiro
1,3-Dioxolane derivativesCyclic ether structureDifferent ring size and fewer oxygen atoms

This compound stands out due to its unique combination of three oxygen atoms in a spiro configuration and an ethoxy group that enhances solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H14O5/c1-2-13-8(10)7-9(14-7)5-11-3-4-12-6-9/h7H,2-6H2,1H3

InChI Key

HXRCEDZMCSXKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)COCCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.